Cas no 150536-99-5 (2-(3,5-Dimethyl-1H-pyrazol-4-yl)thioaniline)
2-(3,5-Dimethyl-1H-pyrazol-4-yl)thioaniline Chemical and Physical Properties
Names and Identifiers
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- 2-((3,5-Dimethyl-1H-pyrazol-4-yl)thio)aniline
- 2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]aniline
- HMS2709K16
- 2-(3,5-Dimethyl-1H-pyrazol-4-yl)thioaniline
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- MDL: MFCD00448901
- Inchi: InChI=1S/C11H13N3S/c1-7-11(8(2)14-13-7)15-10-6-4-3-5-9(10)12/h3-6H,12H2,1-2H3,(H,13,14)
- InChI Key: OXZGNCVDJZPDAX-UHFFFAOYSA-N
- SMILES: CC1=C(C(=NN1)C)SC2=CC=CC=C2N
Computed Properties
- Exact Mass: 219.08300
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
Experimental Properties
- Density: 1.27
- Boiling Point: 362.7°C at 760 mmHg
- Flash Point: 173.1°C
- Refractive Index: 1.666
- PSA: 80.00000
- LogP: 3.34110
2-(3,5-Dimethyl-1H-pyrazol-4-yl)thioaniline Customs Data
- HS CODE:2933199090
- Customs Data:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(3,5-Dimethyl-1H-pyrazol-4-yl)thioaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D460938-50mg |
2-[(3,5-Dimethyl-1H-pyrazol-4-yl)thio]aniline |
150536-99-5 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D460938-100mg |
2-[(3,5-Dimethyl-1H-pyrazol-4-yl)thio]aniline |
150536-99-5 | 100mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D460938-500mg |
2-[(3,5-Dimethyl-1H-pyrazol-4-yl)thio]aniline |
150536-99-5 | 500mg |
$ 80.00 | 2022-06-05 | ||
| Chemenu | CM506026-1g |
2-((3,5-Dimethyl-1H-pyrazol-4-yl)thio)aniline |
150536-99-5 | 95% | 1g |
$86 | 2022-06-12 | |
| abcr | AB218043-1 g |
2-[(3,5-Dimethyl-1H-pyrazol-4-yl)thio]aniline; 95% |
150536-99-5 | 1g |
€128.10 | 2023-05-20 | ||
| abcr | AB218043-1g |
2-[(3,5-Dimethyl-1H-pyrazol-4-yl)thio]aniline, 95%; . |
150536-99-5 | 95% | 1g |
€137.20 | 2025-02-14 | |
| 1PlusChem | 1P001N68-1g |
Benzenamine, 2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]- |
150536-99-5 | 95% | 1g |
$72.00 | 2025-02-19 | |
| A2B Chem LLC | AA75888-1g |
2-((3,5-Dimethyl-1H-pyrazol-4-yl)thio)aniline |
150536-99-5 | 95% | 1g |
$61.00 | 2024-04-20 | |
| Ambeed | A191150-1g |
2-((3,5-Dimethyl-1H-pyrazol-4-yl)thio)aniline |
150536-99-5 | 95+% | 1g |
$98.0 | 2024-04-23 |
2-(3,5-Dimethyl-1H-pyrazol-4-yl)thioaniline Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on 2-(3,5-Dimethyl-1H-pyrazol-4-yl)thioaniline
Research Update on 2-(3,5-Dimethyl-1H-pyrazol-4-yl)thioaniline (CAS: 150536-99-5) in Chemical Biology and Pharmaceutical Applications
Recent advancements in chemical biology and pharmaceutical research have highlighted the potential of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)thioaniline (CAS: 150536-99-5) as a versatile scaffold for drug discovery and therapeutic applications. This compound, characterized by its pyrazole-thioaniline structure, has garnered attention due to its unique chemical properties and biological activities. The following report synthesizes the latest findings from peer-reviewed studies, focusing on its synthesis, mechanistic insights, and potential applications in medicinal chemistry.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient synthesis of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)thioaniline via a palladium-catalyzed C-S coupling reaction, achieving a yield of 78% with high purity (>95%). The researchers emphasized the compound's stability under physiological conditions, making it suitable for further derivatization. Density functional theory (DFT) calculations revealed that the thioaniline moiety contributes to enhanced electron delocalization, which may explain its observed interactions with biological targets.
In pharmacological investigations, this compound has shown promising activity as a modulator of protein-protein interactions (PPIs), particularly in disrupting the MDM2-p53 complex. A 2024 Nature Chemical Biology paper reported that derivatives of 150536-99-5 exhibited nanomolar affinity (IC50 = 23 nM) for MDM2, with X-ray crystallography confirming binding at the p53 interaction site. This finding suggests potential applications in oncology, especially for tumors with wild-type p53 status.
Additional research has explored its role as a precursor for antimicrobial agents. A recent European Journal of Medicinal Chemistry study synthesized a series of sulfonamide derivatives using 2-(3,5-Dimethyl-1H-pyrazol-4-yl)thioaniline as the core structure. These compounds demonstrated broad-spectrum activity against drug-resistant Gram-positive bacteria (MIC values ranging from 0.5-4 μg/mL), with minimal cytotoxicity to mammalian cells (CC50 > 100 μM). Molecular docking studies suggested inhibition of bacterial dihydropteroate synthase as the likely mechanism of action.
From a drug development perspective, pharmacokinetic studies in rodent models have shown favorable parameters for lead compounds derived from this scaffold. A 2024 Drug Metabolism and Disposition publication reported oral bioavailability of 62% for a optimized derivative, with a plasma half-life of 4.2 hours and linear pharmacokinetics up to 100 mg/kg doses. These properties, combined with the compound's synthetic tractability, position it as an attractive starting point for further medicinal chemistry optimization.
Ongoing research is investigating the application of 150536-99-5 in targeted drug delivery systems. A proof-of-concept study in Bioconjugate Chemistry demonstrated its successful incorporation into antibody-drug conjugates (ADCs) through thiol-maleimide chemistry. The resulting conjugates showed specific cytotoxicity against HER2-positive cancer cells while sparing normal cells, suggesting potential for precision medicine approaches.
In conclusion, 2-(3,5-Dimethyl-1H-pyrazol-4-yl)thioaniline represents a multifaceted chemical entity with demonstrated applications across multiple therapeutic areas. Its unique structural features enable diverse biological activities, ranging from PPI modulation to antimicrobial effects. Future research directions should focus on expanding its therapeutic index through rational design of derivatives and exploring combination therapies. The compound's favorable physicochemical and pharmacokinetic properties further support its continued investigation as a valuable scaffold in pharmaceutical development.
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